molecular formula C19H16N2O4 B5860347 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5860347
M. Wt: 336.3 g/mol
InChI Key: WCZWWFPEXQMGTN-UHFFFAOYSA-N
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Description

3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a 4-nitrophenyl group and a phenyl group, along with a propanoic acid side chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation to convert the resulting ketone to a carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic and pyrrole derivatives.

Scientific Research Applications

3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid: Similar structure with a thiophene ring instead of a pyrrole ring.

    3-phenylpropionic acid: Lacks the nitrophenyl and pyrrole groups, simpler structure.

    Indole derivatives: Share the aromatic heterocyclic structure but with different substituents.

Uniqueness

3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of the nitrophenyl, phenyl, and pyrrole groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[1-(4-nitrophenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(23)13-11-16-10-12-18(14-4-2-1-3-5-14)20(16)15-6-8-17(9-7-15)21(24)25/h1-10,12H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWWFPEXQMGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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